Synthesis Protocol for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: An In-depth Technical Guide
Synthesis Protocol for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid: An In-depth Technical Guide
This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the formation of the pyrazole core, followed by functionalization at the C4 position and subsequent elaboration to the target acetic acid derivative.
I. Synthetic Strategy Overview
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid is most effectively achieved through a three-step sequence, as direct C4-alkylation of the pyrazole ring is challenging. The proposed pathway involves:
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Synthesis of 3,5-dimethylpyrazole: The pyrazole core is constructed via the condensation of acetylacetone with hydrazine hydrate.
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Vilsmeier-Haack Formylation: Introduction of a formyl group at the C4 position of the pyrazole ring. This reaction typically requires N-protection of the pyrazole.
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Conversion of the Aldehyde to Acetic Acid: The 4-formyl group is converted to the acetic acid side chain, followed by deprotection of the pyrazole nitrogen.
This strategy allows for the regioselective introduction of the acetic acid moiety at the desired position.
II. Experimental Protocols
Step 1: Synthesis of 3,5-dimethylpyrazole
This procedure is adapted from established methods for pyrazole synthesis.[1]
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetylacetone | 100.12 | 10.0 g | 0.10 |
| Hydrazine hydrate (~64%) | 50.06 | 7.8 g | ~0.10 |
| Glacial Acetic Acid | 60.05 | 2 mL | - |
| Water | 18.02 | 50 mL | - |
| Diethyl ether | 74.12 | 100 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | q.s. | - |
Procedure:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (10.0 g, 0.10 mol) and water (50 mL).
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Add glacial acetic acid (2 mL) to the mixture.
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Cool the flask in an ice bath.
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Slowly add hydrazine hydrate (7.8 g, ~0.10 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
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After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
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Extract the aqueous mixture with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,5-dimethylpyrazole as a white crystalline solid.
Expected Yield: 85-95% Melting Point: 106-108 °C
Step 2: Vilsmeier-Haack Formylation of 3,5-dimethylpyrazole (via N-protection)
Direct formylation of 3,5-dimethylpyrazole at the C4 position is often inefficient. Therefore, a protection-formylation-deprotection sequence is recommended. The benzyl group is a suitable protecting group.
2a. N-Benzylation of 3,5-dimethylpyrazole
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-dimethylpyrazole | 96.13 | 9.6 g | 0.10 |
| Benzyl chloride | 126.58 | 12.7 g | 0.10 |
| Potassium carbonate | 138.21 | 27.6 g | 0.20 |
| Acetonitrile | 41.05 | 150 mL | - |
Procedure:
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In a 250 mL round-bottom flask, dissolve 3,5-dimethylpyrazole (9.6 g, 0.10 mol) in acetonitrile (150 mL).
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Add potassium carbonate (27.6 g, 0.20 mol) to the solution.
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Add benzyl chloride (12.7 g, 0.10 mol) dropwise to the suspension.
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Reflux the mixture for 12 hours.
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Cool the reaction to room temperature and filter off the inorganic salts.
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Remove the solvent from the filtrate under reduced pressure.
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Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 1-benzyl-3,5-dimethylpyrazole.
2b. Vilsmeier-Haack Formylation
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-benzyl-3,5-dimethylpyrazole | 186.26 | 9.3 g | 0.05 |
| Phosphorus oxychloride (POCl3) | 153.33 | 9.2 g (5.5 mL) | 0.06 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Ice | - | q.s. | - |
| Sodium hydroxide solution (5 M) | 40.00 | q.s. | - |
Procedure:
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In a 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (50 mL) to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (9.2 g, 0.06 mol) dropwise to the DMF, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
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Dissolve 1-benzyl-3,5-dimethylpyrazole (9.3 g, 0.05 mol) in dichloromethane (50 mL).
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Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.
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Allow the reaction to warm to room temperature and then heat at 60 °C for 4 hours.
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Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
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Neutralize the mixture with a 5 M sodium hydroxide solution until pH 8-9.
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Extract the product with dichloromethane (3 x 75 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Step 3: Conversion to 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid
3a. Wittig-Horner Reaction and Reduction
This two-step process converts the aldehyde to the corresponding saturated ester.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | 214.26 | 10.7 g | 0.05 |
| Triethyl phosphonoacetate | 224.16 | 12.3 g | 0.055 |
| Sodium hydride (60% in mineral oil) | 24.00 | 2.2 g | 0.055 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |
| Palladium on carbon (10%) | - | 1.0 g | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen gas | 2.02 | 1 atm (balloon) | - |
Procedure (Wittig-Horner):
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To a suspension of sodium hydride (2.2 g, 0.055 mol) in anhydrous THF (100 mL) at 0 °C, add triethyl phosphonoacetate (12.3 g, 0.055 mol) dropwise.
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (10.7 g, 0.05 mol) in anhydrous THF (50 mL) dropwise at 0 °C.
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Stir the reaction at room temperature for 4 hours.
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Quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
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The crude product, ethyl 3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylate, can be used in the next step without further purification.
Procedure (Reduction and Deprotection):
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Dissolve the crude acrylate ester in ethanol (100 mL) in a hydrogenation flask.
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Add 10% palladium on carbon (1.0 g).
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Evacuate the flask and backfill with hydrogen gas (using a balloon).
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Stir the mixture under a hydrogen atmosphere at room temperature for 12 hours.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate to obtain ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate.
3b. Hydrolysis to the Final Product
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | 182.22 | 9.1 g | 0.05 |
| Sodium hydroxide | 40.00 | 4.0 g | 0.10 |
| Water | 18.02 | 50 mL | - |
| Ethanol | 46.07 | 50 mL | - |
| Hydrochloric acid (2 M) | 36.46 | q.s. | - |
Procedure:
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Dissolve ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate (9.1 g, 0.05 mol) in a mixture of ethanol (50 mL) and water (50 mL).
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Add sodium hydroxide (4.0 g, 0.10 mol) and reflux the mixture for 2 hours.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water (50 mL).
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Acidify the solution to pH 3-4 with 2 M hydrochloric acid.
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The product will precipitate out of the solution.
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Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.
III. Data Summary
Physicochemical and Spectroscopic Data:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (δ, ppm) |
| 3,5-dimethylpyrazole | C5H8N2 | 96.13 | White solid | 106-108 | 2.2 (s, 6H, 2xCH3), 5.8 (s, 1H, CH), 12.2 (br s, 1H, NH) |
| 1-benzyl-3,5-dimethylpyrazole | C12H14N2 | 186.26 | Colorless oil | - | 2.1 (s, 3H), 2.2 (s, 3H), 5.2 (s, 2H), 5.8 (s, 1H), 7.1-7.4 (m, 5H) |
| 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | C13H14N2O | 214.26 | Yellow solid | - | 2.4 (s, 3H), 2.5 (s, 3H), 5.4 (s, 2H), 7.2-7.4 (m, 5H), 9.8 (s, 1H) |
| Ethyl 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate | C9H14N2O2 | 182.22 | Pale yellow oil | - | 1.2 (t, 3H), 2.1 (s, 6H), 3.3 (s, 2H), 4.1 (q, 2H), 11.5 (br s, 1H) |
| 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | C7H10N2O2 | 154.17 | White solid | - | 2.1 (s, 6H), 3.3 (s, 2H), 11.8 (br s, 1H), 12.5 (br s, 1H) |
Note: NMR data are approximate and may vary depending on the solvent and instrument.
IV. Visualization of the Synthesis Workflow
Caption: Synthetic workflow for 2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid.
